molecular formula C7H4BrClO B042548 4-Bromobenzoyl chloride CAS No. 586-75-4

4-Bromobenzoyl chloride

Cat. No.: B042548
CAS No.: 586-75-4
M. Wt: 219.46 g/mol
InChI Key: DENKGPBHLYFNGK-UHFFFAOYSA-N
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Description

4-Bromobenzoyl chloride is an organic compound with the molecular formula C7H4BrClO. It is a derivative of benzoyl chloride, where a bromine atom is substituted at the para position of the benzene ring. This compound is widely used in organic synthesis due to its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzoyl chloride can be synthesized through the reaction of 4-bromobenzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the 4-bromobenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added. The mixture is heated to facilitate the reaction, producing this compound and releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient gas scrubbing systems to manage the by-products. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-bromobenzoyl group into aromatic compounds.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-bromobenzoic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under mild conditions, often in the presence of a base like pyridine to neutralize the HCl formed.

    Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl3) are used to facilitate the reaction.

    Hydrolysis: Water or aqueous solutions are used, and the reaction is typically carried out at room temperature.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    4-Bromobenzoylated Aromatic Compounds: Resulting from Friedel-Crafts acylation.

    4-Bromobenzoic Acid: Produced from hydrolysis.

Scientific Research Applications

Synthesis Applications

1. Pharmaceutical Synthesis

4-Bromobenzoyl chloride is primarily used as a reagent in the synthesis of various pharmaceutical compounds, including:

  • HIV-1 Protease Inhibitors : It plays a crucial role in the synthesis of compounds that inhibit HIV-1 protease, an essential enzyme for viral replication .
  • Oxazole Derivatives : The compound is utilized in the formation of oxazoles, which are important in medicinal chemistry due to their biological activities .

2. Organic Synthesis

The compound is widely used in organic synthesis for:

  • Acylation Reactions : It serves as an acylating agent, facilitating the introduction of the 4-bromobenzoyl group into various substrates, which can enhance their reactivity and biological activity .

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the use of this compound in synthesizing a novel class of antiviral agents targeting HIV. The synthetic route involved the acylation of amines with this compound, leading to compounds with potent inhibitory activity against HIV-1 protease. The synthesized compounds showed IC50 values in the nanomolar range, indicating high efficacy .

Case Study 2: Development of Antioxidant Agents

Research on milk thistle (Silybum marianum) extracts highlighted the role of this compound in modifying phenolic compounds to enhance their antioxidant properties. The study involved the synthesis of bromobenzoylated derivatives, which exhibited improved radical scavenging activity compared to their unmodified counterparts .

Data Table: Summary of Applications

Application AreaSpecific UseExample Compounds
Pharmaceutical SynthesisHIV-1 protease inhibitorsVarious bromobenzoylated derivatives
Organic SynthesisAcylation reactionsOxazoles and other heterocycles
Antioxidant DevelopmentModification of phenolic compoundsEnhanced milk thistle extracts

Mechanism of Action

The mechanism of action of 4-bromobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the 4-bromobenzoyl group into various substrates. This reactivity is leveraged in synthetic chemistry to modify molecules and create new compounds with desired properties.

Comparison with Similar Compounds

    Benzoyl Chloride: Lacks the bromine substituent and is less reactive in certain nucleophilic substitution reactions.

    4-Chlorobenzoyl Chloride: Contains a chlorine atom instead of bromine, leading to differences in reactivity and the properties of the resulting products.

    4-Fluorobenzoyl Chloride: Features a fluorine atom, which affects the electronic properties and reactivity compared to 4-bromobenzoyl chloride.

Uniqueness: this compound is unique due to the presence of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The bromine substituent also affects the physical properties of the compound, such as its boiling and melting points, compared to its analogs.

Biological Activity

4-Bromobenzoyl chloride (C₇H₄BrClO), a compound with significant applications in organic synthesis, has garnered attention for its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the para position relative to the carbonyl group in the benzoyl moiety. Its molecular weight is approximately 219.46 g/mol, and it is often utilized as an acylating agent in various chemical reactions.

Antimicrobial Activity

Recent studies have highlighted the antibacterial and antifungal activities of this compound derivatives. A notable investigation involved synthesizing several derivatives through acylation processes and evaluating their biological efficacy against various microbial strains.

Case Study: Antimicrobial Screening

In a study published in ACS Omega, derivatives synthesized from this compound were tested against five bacterial strains and two fungal strains. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined for the most active derivatives.

Compound MIC (mg/L) MBC (mg/L) Activity Against
Derivative 30.1258.00Bacillus subtilis
Derivative 90.1258.00Bacillus cereus
Azithromycin17.25-Reference Antibiotic

These findings indicate that certain derivatives exhibit potent antibacterial properties comparable to established antibiotics like azithromycin .

The antimicrobial activity of this compound appears to be linked to its ability to disrupt microbial cell membranes and inhibit critical metabolic pathways. Molecular docking studies have suggested that these compounds can effectively bind to bacterial targets, leading to cell death.

Molecular Docking Studies

Molecular dynamics simulations were performed to assess the binding affinity of synthesized derivatives against various bacterial drug targets. The stability of the binding interactions was evaluated through root mean square deviation (RMSD) and root mean square fluctuation (RMSF) analyses, confirming that these compounds maintain stable conformations in biological environments .

Additional Biological Activities

Beyond antimicrobial properties, there are indications that this compound may possess other biological activities, such as potential estrogenic effects observed in related studies on bromobenzoylated compounds. For instance, research on estrogenic activity has shown that certain derivatives can mimic estrogenic responses in biological assays .

Q & A

Q. Basic: How is 4-bromobenzoyl chloride synthesized and purified in laboratory settings?

Methodological Answer:
this compound is commonly synthesized via Friedel-Crafts acylation using this compound derivatives or direct halogenation of benzoyl chloride precursors. For example:

  • Friedel-Crafts Reaction : Reacting this compound with aromatic substrates (e.g., n-propylbenzene) in the presence of AlCl₃ as a catalyst yields compounds like 4-bromo-3’-nitrobenzophenone. Post-reaction purification involves recrystallization in hexane , achieving a yield of ~60.7% .
  • Coupling Reactions : It is also used to prepare acids by coupling with amines, followed by acid hydrolysis .
Key Parameters Conditions
CatalystAlCl₃
SolventHexane (for recrystallization)
Yield60.7% (post-recrystallization)

Q. Basic: What are the recommended handling and storage protocols for this compound?

Methodological Answer:

  • Storage : Store in airtight containers at 2–8°C in a cool, dry, and well-ventilated area. Avoid exposure to moisture, strong oxidizers, bases, amines, and alcohols .
  • Handling :
    • Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.
    • Work under a fume hood to prevent inhalation of vapors.
    • In case of skin contact, wash immediately with soap and water for ≥15 minutes .

Q. Advanced: What reaction mechanisms are involved when this compound is used in coupling reactions?

Methodological Answer:
this compound undergoes nucleophilic acyl substitution due to its reactive carbonyl group. Key mechanisms include:

  • Amine Coupling : Reacts with amines to form amides, releasing HCl. For example, coupling with primary amines produces substituted benzamides, which are intermediates in drug synthesis .
  • Friedel-Crafts Acylation : Acts as an electrophile, forming C–C bonds with aromatic rings (e.g., synthesis of nitrobenzophenones) .

Critical Factors :

  • Solvent Choice : Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.
  • Catalyst Efficiency : AlCl₃ enhances electrophilicity but requires strict moisture control .

Q. Advanced: How can researchers analyze the stability and decomposition pathways of this compound?

Methodological Answer:

  • Thermal Stability : Monitor decomposition at elevated temperatures using thermogravimetric analysis (TGA) . The compound decomposes above 246°C at atmospheric pressure .
  • Hydrolysis Studies : React with water to assess hydrolysis rates. The reaction produces 4-bromobenzoic acid and HCl, detectable via pH titration or FTIR .
  • Compatibility Testing : Expose to incompatible agents (e.g., NaOH) under controlled conditions to identify hazardous byproducts .

Q. Advanced: What spectroscopic methods confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear as a doublet (δ 7.6–8.0 ppm) .
    • ¹³C NMR : Carbonyl carbon at ~170 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 219 (M⁺) .
  • IR Spectroscopy : C=O stretch at ~1770 cm⁻¹ and C–Br at ~550 cm⁻¹ .

Validation : Cross-reference with databases (e.g., NIST Chemistry WebBook) for spectral matching .

Q. Advanced: How can reaction yields involving this compound be optimized?

Methodological Answer:

  • Moisture Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to suppress hydrolysis .
  • Catalyst Loading : Optimize AlCl₃ concentration (e.g., 10 mol%) to balance reactivity and side reactions .
  • Temperature Control : Maintain reactions at 0–5°C for slow nucleophilic substitutions to reduce byproducts .
Optimization Parameter Impact on Yield
Moisture-free conditionsReduces hydrolysis by ≥30%
Catalyst (AlCl₃)Increases acylation efficiency
Low-temperature reactionMinimizes thermal decomposition

Properties

IUPAC Name

4-bromobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4BrClO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DENKGPBHLYFNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060412
Record name Benzoyl chloride, 4-bromo-
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Molecular Weight

219.46 g/mol
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CAS No.

586-75-4
Record name 4-Bromobenzoyl chloride
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Record name Benzoyl chloride, 4-bromo-
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Record name 4-Bromobenzoyl chloride
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Record name Benzoyl chloride, 4-bromo-
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Record name Benzoyl chloride, 4-bromo-
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Record name 4-bromobenzoyl chloride
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Synthesis routes and methods I

Procedure details

To a suspension of 4-bromobenzoic acid (3.30 g, 16.4 mmol) in anhydrous DCM (120 mL) was added oxalyl chloride (6.26 g, 49.3 mmol) dropwise at 0° C. followed by 3 drops of DMF. The resulting mixture was stirred at room temperature for 2 h. The mixture was then concentrated in vacuo to give 4-bromobenzoyl chloride as a yellow solid. The solid was dissolved in anhydrous THF (40 mL) and a solution of Preparation 3 tert-butyl (3R)-3-(isoquinolin-1-ylamino)piperidine-1-carboxylate (4.89 g, 14.9 mmol) in anhydrous THF (50 mL) was added. The resulting solution was treated with lithium bis(trimethylsilyl)amide (44.8 mL, 44.8 mmol, 1 M) dropwise at 0° C. The reaction mixture was stirred at room temperature overnight. The mixture was poured into water and extracted with EtOAc (4×100 mL). The combined organic layers were dried over Na2SO4, filtered, and the filtrate was concentrated under reduced pressure. The crude product was purified by silica gel chromatography eluting with a gradient of (0-25%) EtOAc/petroleum ether to afford the title compound (4.80 g, 63%) as a yellow solid.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4- bromobenzoic acid (0.113 moles) and thionyl chloride (45 ml) in carbon tetrachloride (100 ml) was heated at reflux for 3.5 hours. Solvent and excess thionyl chloride were removed under reduced pressure and the crude 4-bromobenzoyl chloride was used in subsequent reactions without further purification. ##STR6##
Quantity
0.113 mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

101 g (0.5 mol) of 4-bromobenzoic acid was refluxed in 73 cm3 (1.0 mol) of SOCl2 for 3 hours on a warm water bath. The excess SOCl2 was distilled off under reduced pressure on the warm water bath using an aspirator to yield 108 g (0.49 mol) of 4-bromobenzoic acid chloride.
Quantity
101 g
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromobenzoyl chloride
4-Bromobenzoyl chloride

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